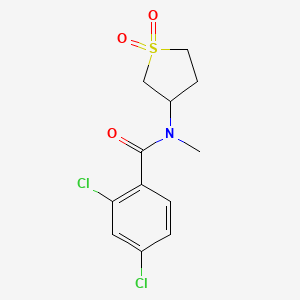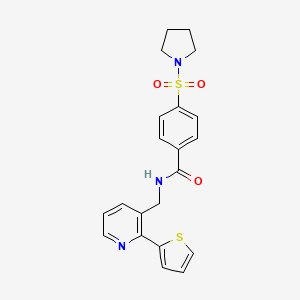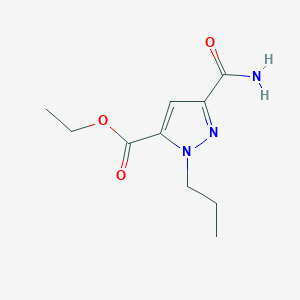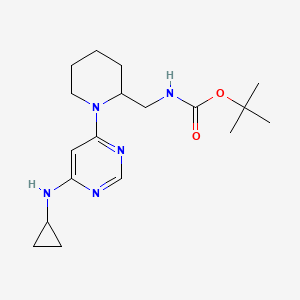
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, commonly known as DTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTT is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
作用机制
DTT works by reducing disulfide bonds in proteins, which can lead to conformational changes in the protein structure. This can have a wide range of effects on protein function, including changes in enzymatic activity, ligand binding, and protein-protein interactions. DTT can also act as a scavenger of free radicals, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects
DTT has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a reducing agent for disulfide bonds, DTT has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. DTT has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
DTT has several advantages as a tool for scientific research. It is a small molecule that is easy to synthesize and use in experiments. It is also relatively inexpensive and readily available. However, DTT has some limitations as well. It can be toxic to cells at high concentrations, and its reducing properties can interfere with some assays that rely on disulfide bonds for protein function.
未来方向
There are several future directions for research on DTT. One area of interest is the development of new and improved reducing agents for disulfide bonds. Another area of interest is the investigation of DTT's potential as an antioxidant and anti-inflammatory agent. Additionally, research could focus on the development of new applications for DTT in fields such as drug discovery and biotechnology.
Conclusion
DTT is a small molecule that has been extensively studied for its potential applications in scientific research. Its ability to reduce disulfide bonds in proteins has made it a valuable tool for investigating various cellular processes. DTT has a wide range of biochemical and physiological effects, and its use in scientific research has led to many important discoveries. While there are some limitations to its use, DTT remains a valuable tool for scientists in many different fields.
合成方法
DTT can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with N-methylthiophene-3-carboxamide in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen peroxide to yield the final product, DTT. The synthesis of DTT is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
科学研究应用
DTT has been used extensively in scientific research as a reducing agent for disulfide bonds in proteins. Disulfide bonds are important structural features in many proteins, and their reduction can have profound effects on protein structure and function. DTT has also been used as a stabilizing agent for enzymes and other proteins, as well as a reagent for the modification of proteins and nucleic acids. DTT has been used in a wide range of research areas, including biochemistry, cell biology, and molecular biology.
属性
IUPAC Name |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c1-15(9-4-5-19(17,18)7-9)12(16)10-3-2-8(13)6-11(10)14/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOODTVCBSIFKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2899668.png)




![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline](/img/structure/B2899680.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2899682.png)

![3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2899684.png)


